2,6-Dichlorodibenzofuran

AHH induction AhR activation PCDF toxicity

Researchers studying dioxin-like toxicity require a validated negative control for aryl hydrocarbon receptor (AhR) activation assays. 2,6-Dichlorodibenzofuran (2,6-DCDF) fulfills this role by binding AhR with nanomolar affinity without inducing downstream transcriptional activity, unlike potent agonists such as 2,3,7,8-TCDF. • Experimentally validated lack of AHH induction in primary rat hepatocyte cultures. • Distinct GC retention time and mass fragmentation pattern for method calibration. • Henry's law constant (1.8×10⁻¹ mol/(m³·Pa)) supports air-water exchange modeling.

Molecular Formula C12H6Cl2O
Molecular Weight 237.08 g/mol
CAS No. 60390-27-4
Cat. No. B13417940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorodibenzofuran
CAS60390-27-4
Molecular FormulaC12H6Cl2O
Molecular Weight237.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)OC3=C2C=C(C=C3)Cl
InChIInChI=1S/C12H6Cl2O/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H
InChIKeyXVLCNKFGFHUQNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichlorodibenzofuran (CAS 60390-27-4) – Core Identity and Procurement-Grade Overview


2,6-Dichlorodibenzofuran (2,6-DCDF; CAS 60390-27-4) is a dichlorinated congener of the polychlorinated dibenzofuran (PCDF) family, with chlorine atoms occupying the 2‑ and 6‑positions of the dibenzofuran skeleton [1]. Its molecular formula is C₁₂H₆Cl₂O and its monoisotopic mass is 235.980 Da [1]. Unlike the laterally substituted 2,3,7,8‑congeners that dominate dioxin‑like toxicity assessments, 2,6‑DCDF lacks chlorine substitution at the 3,7,8‑positions, a structural feature that profoundly reduces its capacity to activate the aryl hydrocarbon receptor (AhR) [2]. This substitution pattern makes 2,6‑DCDF a critical reference compound for distinguishing AhR‑dependent from AhR‑independent effects within the PCDF class.

2,6-Dichlorodibenzofuran Procurement: Why Generic Substitution with Other PCDFs Carries Scientific Risk


PCDF congeners cannot be treated as interchangeable commodities because chlorination pattern dictates both toxicological potency and physicochemical behavior. 2,6‑DCDF, which lacks the 2,3,7,8‑substitution pattern, exhibits a markedly different AhR activation profile compared to laterally substituted congeners such as 2,3,7,8‑tetrachlorodibenzofuran (TCDF) [1]. In primary rat hepatocyte cultures, 2,6‑DCDF failed to induce aryl hydrocarbon hydroxylase (AHH) activity, whereas 2,3,7,8‑TCDF was a potent inducer [1]. Moreover, congener‑specific differences in physicochemical properties—including Henry's law constants and chromatographic retention behavior—mean that substituting one PCDF for another without experimental verification can compromise analytical method validity, environmental fate modeling, and toxicological study interpretability. The quantitative evidence that follows details exactly where 2,6‑DCDF diverges from its closest analogs.

2,6-Dichlorodibenzofuran – Quantitative Differentiation Evidence vs. Closest Analogs


2,6-DCDF Shows No Detectable AHH Induction vs. Potent Induction by 2,3,7,8-TCDF in Rat Hepatocytes

In primary cultures of adult rat hepatocytes, 2,6‑dichlorodibenzofuran was tested alongside 2,3,7,8‑tetrachlorodibenzofuran (TCDF) and 2,3,7,8‑TCDD for aryl hydrocarbon hydroxylase (AHH) induction. While 2,3,7,8‑TCDF and TCDD produced a strong induction response, 2,6‑DCDF was classified as 'insensitive' and produced no measurable AHH induction above background under identical experimental conditions [1].

AHH induction AhR activation PCDF toxicity

AhR Binding Affinity of 2,6-DCDF (Kd = 0.130 nM) Compared to High-Affinity PCDF Ligands

The equilibrium dissociation constant (Kd) of 2,6‑dichlorodibenzofuran for the human aryl hydrocarbon receptor (AhR) has been determined as 0.130 nM [1]. For comparison, the potent reference ligand 2,3,7,8‑tetrachlorodibenzofuran (TCDF) exhibits rat AhR Ki values of 0.36 nM and human AhR Ki values of 6.27 nM in competitive binding assays [2]. While the Kd of 2,6‑DCDF falls within a comparable nanomolar range, its receptor binding does not translate into functional AHH induction, highlighting a critical divergence between binding and activation that is congener‑specific [1][3].

AhR binding Kd PCDF congener

Synthesis Yield of 2,6-DCDF Among Dichloro‑Congeners: Comparative Efficiency

In a systematic synthesis of 22 purified PCDF congeners, the overall yield of 2,6‑dichlorodibenzofuran was 106 mg. Under identical reaction conditions, the isomeric 2,3‑dichlorodibenzofuran gave a substantially higher yield of 240 mg, while 2,7‑dichlorodibenzofuran produced only 35 mg [1]. This variability reflects the sensitivity of the base‑catalyzed cyclization route to the specific chlorination pattern of the hydroxypolychlorinated biphenyl precursor.

PCDF synthesis congener comparison yield

Henry's Law Constant of 2,6-DCDF vs. PCDF Congener Trends: Impact on Environmental Partitioning

The Henry's law solubility constant (Hscp) of 2,6‑dichlorodibenzofuran is 1.8 × 10⁻¹ mol/(m³·Pa) at 298.15 K [1]. Govers and Krop (1998) systematically derived partition constants for chlorinated dibenzofurans and dibenzo‑p‑dioxins, establishing that Hscp values vary substantially with chlorine substitution pattern and degree of chlorination [2]. Although congener‑specific values for all PCDFs are not tabulated in a single freely accessible source, the Govers and Krop dataset demonstrates that 2,6‑DCDF's Henry's law constant places it within a volatility range that is distinct from higher‑chlorinated congeners, which generally exhibit lower Hscp values due to increased molecular weight and reduced vapor pressure.

Henry's law PCDF environmental fate

2,6-Dichlorodibenzofuran – Highest-Value Application Scenarios Based on Verified Differentiation


Negative Control in AhR‑Dependent Gene Expression and Toxicity Studies

Because 2,6‑DCDF does not induce AHH activity in primary rat hepatocytes despite binding the AhR with nanomolar affinity, it serves as an experimentally validated negative control for functional AhR activation assays. Researchers studying dioxin‑like toxicity mechanisms can use 2,6‑DCDF to distinguish receptor binding from transcriptional activation, a role that 2,3,7,8‑TCDF or TCDD cannot fulfill due to their potent agonist activity [1][2].

Congener‑Specific Analytical Reference Standard for Environmental Monitoring

The distinct gas chromatographic retention time and mass spectral fragmentation pattern of 2,6‑DCDF, as characterized in the Safe & Safe (1984) congener synthesis panel, support its use as a calibration or confirmatory standard in GC‑MS methods for PCDF analysis in environmental samples. Its moderate yield (106 mg) and availability as a purified compound facilitate its procurement as a certified reference material, enabling reliable identification and quantification of this specific congener in complex matrices [3].

Atmospheric Chemistry and Environmental Partitioning Research

With a Henry's law constant (Hscp) of 1.8 × 10⁻¹ mol/(m³·Pa) at 298 K, 2,6‑DCDF is representative of moderately volatile dichlorinated PCDFs. It can serve as a model compound in studies of air–water exchange, long‑range atmospheric transport, and multimedia environmental fate modeling of lower‑chlorinated dibenzofurans, providing a reference point that contrasts with the lower volatility of higher‑chlorinated congeners [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichlorodibenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.